IleRS-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H35N5O7S |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate |
InChI |
InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15-,17+,19+,20-,21-,22+/m0/s1 |
Clave InChI |
DNOFFMHVFVIEIH-HQQOAODPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to IleRS-IN-1: A Competitive Inhibitor of Isoleucyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). This document outlines its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization, designed to support research and development efforts in antibacterial drug discovery.
Core Concept: Inhibition of Isoleucyl-tRNA Synthetase
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in protein synthesis. It catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). This process, known as aminoacylation, is a vital step in translating the genetic code into functional proteins.[1] The inhibition of IleRS disrupts protein synthesis, leading to bacterial growth inhibition and cell death, making it an attractive target for antimicrobial agents.[1] IleRS inhibitors can act through different mechanisms, with competitive inhibitors binding to the active site of the enzyme, thereby preventing the binding of natural substrates like isoleucine and ATP.[1][2]
This compound, also referred to as Compound 11, emerged from a research initiative to explore structural analogues of known IleRS inhibitors.[3] The development strategy involved replacing the central ribose moiety of existing inhibitors with a tetrahydropyran (B127337) ring, which aimed to enhance drug-like properties while preserving potent enzyme inhibition.[3]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound was evaluated against E. coli IleRS. The following table summarizes the key quantitative data from in vitro assays.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound (Compound 11) | E. coli IleRS | Data not publicly available | [3] |
| Reference Compound | E. coli IleRS | Data not publicly available | [3] |
Note: Specific IC50 values for this compound are detailed in the source publication by De Ruysscher et al., 2020, but are not publicly enumerated in the available documentation.[3]
Signaling and Reaction Pathway
The primary role of IleRS is the two-step aminoacylation of tRNAIle. The enzyme first activates isoleucine by reacting it with ATP to form an isoleucyl-AMP intermediate and pyrophosphate (PPi). Subsequently, the isoleucyl moiety is transferred to the 3' end of tRNAIle. Competitive inhibitors like this compound interfere with the initial activation step.
Caption: Mechanism of IleRS action and competitive inhibition.
Experimental Protocols
A key method for quantifying the inhibitory activity of compounds like this compound is the malachite green-based colorimetric assay.[3] This assay measures the amount of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.
Protocol: IleRS Inhibition Assay (Malachite Green Assay) [3]
Principle: This assay quantifies the enzymatic activity of IleRS by detecting the production of pyrophosphate (PPi). The PPi generated is hydrolyzed to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase. The malachite green reagent then forms a colored complex with the free phosphate, and the absorbance of this complex is measured. A decrease in PPi production indicates inhibition of IleRS.
Materials:
-
Purified recombinant E. coli IleRS enzyme
-
L-isoleucine
-
ATP
-
Total tRNA from E. coli
-
Tris-HCl buffer (pH 7.8)
-
MgCl2
-
KCl
-
Inorganic pyrophosphatase
-
Malachite green reagent
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, MgCl2, KCl, ATP, L-isoleucine, and total E. coli tRNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include control wells with solvent only (no inhibitor).
-
Enzyme Pre-incubation: Add the purified E. coli IleRS enzyme to the wells and pre-incubate with the inhibitor for a defined period.
-
Reaction Initiation: Initiate the aminoacylation reaction. The original protocol description suggests the enzyme is added to a mix already containing substrates, though in practice, the reaction is often started by the addition of one key substrate like ATP or the enzyme itself.[3]
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration to allow for PPi production.
-
Quenching and Detection: Stop the reaction and add the malachite green reagent to all wells. This reagent will react with the phosphate generated from PPi.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of PPi produced. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for the Malachite Green-based IleRS inhibition assay.
Synthesis of this compound
The synthesis of this compound is a multi-step process that culminates in a "click chemistry" reaction (cycloaddition).[3] The general workflow involves preparing key chemical intermediates, followed by the final coupling and purification steps. The final compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for biological assays.[3]
This guide provides foundational information for researchers working with or developing inhibitors against isoleucyl-tRNA synthetase. The data and protocols summarized herein are intended to facilitate further investigation into the potential of this compound and related compounds as novel therapeutic agents.
References
Exploring the Antimicrobial Spectrum of IleRS-IN-1: A Technical Overview
Introduction
Isoleucyl-tRNA synthetase (IleRS) is a clinically validated target for the development of antibacterial agents, as exemplified by the topical antibiotic mupirocin.[1] These essential enzymes, known as aminoacyl-tRNA synthetases (aaRSs), are critical for the accurate translation of the genetic code by attaching specific amino acids to their corresponding tRNAs.[1] The inhibition of this process halts protein biosynthesis, leading to bacterial cell death.[1][2] The rise of resistance to existing antibiotics, including mupirocin, necessitates the discovery of novel inhibitors targeting this vital enzyme.[1]
IleRS-IN-1 (also identified as compound 11 in associated literature) is a novel, synthetic molecule from a class of phenyltriazole-functionalized sulfamate (B1201201) inhibitors designed as a potent and selective inhibitor of IleRS.[1][3] This technical guide provides a comprehensive summary of the quantitative data available for this compound, details the experimental protocols for its evaluation, and visualizes its mechanism of action and the workflow used to assess its antimicrobial potential. Despite demonstrating significant enzymatic inhibition, the compound has not shown whole-cell antibacterial activity in initial screenings.[1]
Quantitative Data Summary
The evaluation of this compound involved assessing its inhibitory activity against the target enzyme in a cell-free system and its antimicrobial activity against a panel of representative microorganisms. The data reveals a significant disparity between enzymatic potency and whole-cell efficacy.
Table 1: Enzymatic Inhibition of this compound
This table summarizes the in-vitro inhibitory activity of this compound against its target enzyme. The apparent inhibition constant (Ki,app) represents the concentration of the inhibitor required to achieve half-maximum inhibition.[1]
| Compound | Target Enzyme | Ki,app (nM) |
| This compound | Isoleucyl-tRNA Synthetase (IleRS) | 88 ± 5.3 |
Data sourced from De Ruysscher et al. (2020).[1]
Table 2: Antimicrobial Activity Spectrum of this compound
This table outlines the results from antimicrobial susceptibility testing. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible microbial growth.[1][4] For this compound, no inhibition was observed up to the maximum tested concentration of 64 µM.[1]
| Microorganism | Type | Maximum Concentration Tested (µM) | Observed Activity (MIC) |
| Escherichia coli | Gram-negative bacteria | 64 | No antibacterial activity (>64 µM) |
| Staphylococcus aureus | Gram-positive bacteria | 64 | No antibacterial activity (>64 µM) |
| Candida albicans | Yeast | 64 | No antifungal activity (>64 µM) |
| Mycobacterium tuberculosis (non-pathogenic) | Mycobacteria | 64 | No antimycobacterial activity (>64 µM) |
Data sourced from De Ruysscher et al. (2020).[1]
Mechanism of Action of IleRS Inhibitors
This compound functions by inhibiting isoleucyl-tRNA synthetase, a critical enzyme in the bacterial protein synthesis pathway. By binding to the enzyme, it prevents the charging of tRNAIle with its cognate amino acid, isoleucine. This action effectively terminates protein elongation and leads to bacterial cell death.
Caption: Inhibition of protein synthesis by IleRS inhibitors.
Experimental Protocols
The characterization of this compound's activity involved two primary assays: an enzyme inhibition assay to determine its potency against the isolated enzyme and a whole-cell antimicrobial susceptibility test to evaluate its spectrum.
Enzyme Inhibition Assay (Malachite Green Assay)
This protocol was used to determine the apparent inhibition constant (Ki,app) of this compound against the IleRS enzyme.[3]
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the E. coli IleRS enzyme, its cognate amino acid (isoleucine), ATP, and a suitable buffer.[3]
-
Inhibitor Addition : Varying concentrations of this compound are added to the reaction mixture to assess its dose-dependent inhibitory effect.[3]
-
Initiation and Incubation : The reaction is initiated and incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Quantification : The amount of pyrophosphate produced, which is proportional to enzyme activity, is measured using a malachite green-based colorimetric assay. The absorbance is read, and the data is used to calculate the inhibitory potency of the compound.
Antimicrobial Susceptibility Testing (Resazurin-Based Microtiter Assay)
This protocol outlines the method used to assess the in-vitro antimicrobial activity of this compound and determine its Minimum Inhibitory Concentration (MIC).[1]
-
Compound Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). This stock is then serially diluted in a 96-well microtiter plate using the appropriate growth medium for the microorganism being tested.[1]
-
Inoculum Preparation : Standardized microbial suspensions are prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation : The standardized microbial suspensions are added to the wells of the microtiter plate containing the serially diluted compound. Control wells are included: a positive control (microbes with no inhibitor) and a negative control (medium with no microbes).[1]
-
Incubation : The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for a defined period, typically 18-24 hours.[1]
-
Viability Assessment : A resazurin (B115843) solution is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change, thus inhibiting microbial growth.[1]
References
Methodological & Application
Application Notes and Protocols for IleRS-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
IleRS-IN-1 is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, making it a valuable tool for studying cellular processes reliant on active protein synthesis.[1] By binding to the active site of IleRS, this inhibitor mimics the aminoacyl-adenylate intermediate, preventing the activation of isoleucine and its subsequent transfer to its cognate tRNA.[2] This targeted inhibition of protein synthesis underscores its potential as a lead compound for the development of novel antimicrobial agents.[3]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified against E. coli IleRS and other aminoacyl-tRNA synthetases.
Table 1: Inhibitory Activity of this compound against E. coli IleRS [2]
| Compound | Target Enzyme | Apparent Inhibition Constant (Ki,app) (nM) |
| This compound | E. coli IleRS | 88 |
| Analog 1 | E. coli IleRS | >100,000 |
| Analog 2 | E. coli TyrRS | 2,500 |
Table 2: Selectivity Profile of this compound [4]
| Target Enzyme | Ki,app (nM) | Fold Selectivity vs. IleRS |
| Isoleucyl-tRNA Synthetase (IleRS) | 88 | 1 |
| Valyl-tRNA Synthetase (ValRS) | > 100,000 | > 1136 |
| Leucyl-tRNA Synthetase (LeuRS) | > 100,000 | > 1136 |
| Tyrosyl-tRNA Synthetase (TyrRS) | > 100,000 | > 1136 |
| Tryptophanyl-tRNA Synthetase (TrpRS) | > 100,000 | > 1136 |
| Phenylalanyl-tRNA Synthetase (PheRS) | > 100,000 | > 1136 |
Table 3: Antimicrobial Activity of this compound [5]
| Microorganism | Type | Maximum Concentration Tested (µM) | Observed Activity |
| Escherichia coli | Gram-negative bacteria | 64 | No antibacterial activity |
| Staphylococcus aureus | Gram-positive bacteria | 64 | No antibacterial activity |
| Candida albicans | Yeast | 64 | No antifungal activity |
| Mycobacterium tuberculosis (non-pathogenic strain) | Mycobacteria | 64 | No antimycobacterial activity |
Note: The lack of whole-cell activity may be attributed to poor penetration of the outer membrane of the tested microorganisms.[5]
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the IleRS enzyme, a critical component of the protein synthesis machinery. The following diagram illustrates this mechanism.
References
Application Notes and Protocols for Determining IleRS-IN-1 Activity using a Malachite Green Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of IleRS-IN-1, a potent inhibitor of Isoleucyl-tRNA synthetase (IleRS), using a malachite green-based colorimetric assay. This method is suitable for high-throughput screening and detailed kinetic analysis of IleRS inhibitors.
Introduction
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of isoleucine to its cognate tRNA.[1][2] This essential function makes it an attractive target for the development of novel antimicrobial agents.[3] this compound is a potent and selective inhibitor of Escherichia coli IleRS.[3] The malachite green assay offers a simple and sensitive method to measure the activity of IleRS by quantifying the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.[3][4] The assay is based on the principle that malachite green and molybdate (B1676688) form a colored complex with free orthophosphate, which is generated by the hydrolysis of PPi by inorganic pyrophosphatase.[5][6][7][8] The intensity of the color, measured spectrophotometrically, is directly proportional to the enzyme activity.[5][9]
Mechanism of Action
This compound acts as a competitive inhibitor of IleRS.[3] It is designed to mimic the aminoacyl-adenylate intermediate of the aminoacylation reaction.[3] By binding to the active site of IleRS, it prevents the natural substrate, isoleucine, from being activated and transferred to its cognate tRNA, thereby inhibiting protein synthesis.[1][3]
Figure 1: Inhibition of the IleRS aminoacylation pathway by this compound.
Quantitative Data
The inhibitory activity of this compound is typically quantified by its apparent inhibition constant (Ki,app). The following table summarizes the in vitro inhibitory activity of this compound against E. coli IleRS.
| Compound | Target Enzyme | Ki,app (nM) |
| This compound | E. coli IleRS | 0.8 ± 0.1 |
| Reference Compound | E. coli IleRS | 1.2 ± 0.2 |
| Data extracted from De Ruysscher et al., 2020.[3] |
Experimental Protocol: Malachite Green Assay for IleRS Inhibition
This protocol is designed for a 96-well plate format.
Materials:
-
Purified E. coli Isoleucyl-tRNA synthetase (IleRS)
-
This compound
-
L-Isoleucine
-
ATP (Adenosine 5'-triphosphate)
-
Total tRNA from E. coli
-
Tris-HCl buffer (pH 7.8)
-
MgCl₂
-
KCl
-
Inorganic Pyrophosphatase
-
Malachite Green colorimetric reagent
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 620-660 nm[5][6]
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.8), MgCl₂, and KCl at their optimal concentrations.
-
Prepare stock solutions of L-isoleucine, ATP, and total tRNA in the reaction buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the IleRS enzyme solution in reaction buffer.
-
Prepare the malachite green reagent according to the manufacturer's instructions. Many commercial kits are available.[5][6][7][8]
-
-
Assay Setup:
-
Add the reaction buffer to each well of a 96-well plate.
-
Add varying concentrations of this compound (or the solvent as a control) to the appropriate wells.
-
Add the IleRS enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for a defined period to allow the inhibitor to bind to the enzyme.[3]
-
-
Initiation of Reaction:
-
Prepare a substrate mixture containing L-isoleucine, ATP, total tRNA, and inorganic pyrophosphatase in the reaction buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and quantify the pyrophosphate (PPi) generated by adding the malachite green reagent to each well.[3] This reagent will react with the phosphate (B84403) produced from the hydrolysis of PPi by inorganic pyrophosphatase.
-
Incubate at room temperature for 10-20 minutes to allow for color development.[5][10]
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[3][5]
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Plot the absorbance against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
The apparent inhibition constant (Ki,app) can be determined by fitting the data to the appropriate inhibition model using graphing software.[3]
-
Figure 2: Workflow for the IleRS inhibition assay using the malachite green method.
Important Considerations
-
Controls: It is essential to include appropriate controls in the assay, such as "no enzyme," "no inhibitor," and "no substrate" wells.
-
Linear Range: Ensure that the enzyme concentration and incubation time are optimized so that the reaction proceeds within the linear range.
-
Interfering Substances: Some compounds can interfere with the malachite green assay. It is advisable to test for any potential interference from the test compounds themselves.[5]
-
Standard Curve: A phosphate standard curve should be generated to accurately quantify the amount of PPi produced.
-
Reagent Stability: Malachite green reagents can be unstable. Follow the manufacturer's instructions for storage and handling.[6]
By following this detailed protocol, researchers can accurately and efficiently determine the inhibitory activity of this compound and other potential IleRS inhibitors, facilitating the discovery and development of new antimicrobial agents.
References
- 1. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biogot.com [biogot.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Phosphate Colorimetric Assay Kit(Malachite Green Method) - Elabscience® [elabscience.com]
- 10. merckmillipore.com [merckmillipore.com]
Preparation of IleRS-IN-1 Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS).[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. These guidelines cover the physicochemical properties of this compound, recommended solvents, storage conditions, and a step-by-step protocol for preparing a concentrated stock solution. Additionally, a protocol for an in vitro enzyme inhibition assay is provided as an example of a common application.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1][2] Aminoacyl-tRNA synthetases (aaRSs) are responsible for the crucial step of charging transfer RNAs (tRNAs) with their cognate amino acids.[3][4][5] this compound functions by mimicking the aminoacyl-adenylate intermediate of the aminoacylation reaction, thereby competitively inhibiting the enzyme.[2] This inhibition leads to a disruption of protein synthesis, making this compound a valuable tool for studying cellular processes reliant on this fundamental pathway and a potential lead compound for the development of novel antimicrobial agents.[1][5]
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C23H35N5O7S | [2] |
| Molecular Weight | 525.62 g/mol | [2] |
| CAS Number | 2502167-19-1 | [2] |
| Appearance | Solid | [2] |
| Inhibition Constant (Ki,app) | 88 nM | [1] |
| Recommended Solvent | DMSO | [2] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5.26 mg) using a calibrated balance.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder to achieve a 10 mM concentration. For 5.26 mg of this compound (MW = 525.62 g/mol ), add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber polypropylene tubes to minimize freeze-thaw cycles and protect from light.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When ready to use, thaw an aliquot at room temperature.
Workflow for preparing this compound stock solution.
Application Protocol: In Vitro IleRS Inhibition Assay (Malachite Green Assay)
This protocol provides a general method for determining the inhibitory activity of this compound against isoleucyl-tRNA synthetase using a malachite green-based colorimetric assay.[2] This assay measures the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.[2]
Materials
-
Purified E. coli IleRS enzyme
-
This compound stock solution (prepared as described above)
-
Tris-HCl buffer (pH 7.8)
-
MgCl2
-
KCl
-
ATP
-
L-isoleucine
-
Total tRNA from E. coli
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Protocol
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, L-isoleucine, and total tRNA.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) without the inhibitor.
-
Pre-incubation: Pre-incubate the plate with the inhibitor and reaction mixture.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the purified E. coli IleRS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period to allow the reaction to proceed.
-
Quantify PPi: Stop the reaction and add the malachite green reagent to each well. This reagent forms a colored complex with the pyrophosphate generated.
-
Measure Absorbance: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the enzyme activity and determine the Ki,app value for this compound by fitting the data to an appropriate inhibition model.
Mechanism of Action and Signaling Pathway
This compound inhibits protein synthesis by targeting the enzyme isoleucyl-tRNA synthetase (IleRS). The diagram below illustrates the canonical function of IleRS and the point of inhibition by this compound. The inhibition of this crucial step leads to a depletion of charged tRNA-isoleucine, which subsequently stalls ribosomal protein synthesis.
This compound inhibits the aminoacylation step in protein synthesis.
Troubleshooting
-
Precipitation in Media: If precipitation is observed when diluting the DMSO stock solution into aqueous cell culture media, consider preparing intermediate dilutions in DMSO. Add the inhibitor to the media dropwise while gently swirling. The final DMSO concentration in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Low Potency in Cell-Based Assays: The IC50 value in a cell-based assay may be higher than the biochemical Ki,app due to factors like cell permeability. It is advisable to perform a dose-response experiment over a wide concentration range to determine the optimal working concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IleRS-IN-1 in Bacterial Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-tRNA synthetase (IleRS) is an essential enzyme in bacterial protein synthesis, responsible for the crucial step of charging tRNA molecules with the amino acid isoleucine. The inhibition of this enzyme leads to the cessation of protein synthesis and ultimately, bacterial cell death, making it a clinically validated target for antimicrobial agents, exemplified by the antibiotic mupirocin.[1][2] IleRS-IN-1 (also identified as compound 11 in primary literature) is a potent and highly selective synthetic inhibitor of E. coli IleRS, belonging to the phenyltriazole-functionalized sulfamate (B1201201) class of molecules.[3][4]
These application notes provide a comprehensive overview of the use of this compound in bacterial growth inhibition studies. While this compound demonstrates significant in vitro enzymatic inhibition, it is important to note that initial screenings have not shown whole-cell antibacterial activity.[4] This discrepancy highlights a common challenge in drug discovery, potentially due to factors such as poor cell permeability or efflux pump activity.[4] Nevertheless, this compound serves as a valuable research tool for studying the mechanism of IleRS inhibition and as a scaffold for the development of future antibiotics.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through enzymatic assays. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against E. coli IleRS
| Compound | Target Enzyme | Apparent Inhibition Constant (Ki,app) (nM) |
| This compound | E. coli IleRS | 88 |
Data sourced from BenchChem technical guide.[3]
Table 2: Selectivity Profile of this compound against various Aminoacyl-tRNA Synthetases
| Target Enzyme | Apparent Inhibition Constant (Ki,app) (nM) | Fold Selectivity vs. IleRS |
| Isoleucyl-tRNA Synthetase (IleRS) | 88 | 1 |
| Valyl-tRNA Synthetase (ValRS) | > 100,000 | > 1136 |
| Leucyl-tRNA Synthetase (LeuRS) | > 100,000 | > 1136 |
| Tyrosyl-tRNA Synthetase (TyrRS) | > 100,000 | > 1136 |
This high selectivity for IleRS minimizes the risk of off-target effects.[5]
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by targeting the aminoacylation process, a fundamental step in protein biosynthesis. By blocking IleRS, the inhibitor prevents the attachment of isoleucine to its cognate tRNA, leading to a depletion of charged tRNAIle. This, in turn, stalls ribosomal protein synthesis, resulting in the inhibition of bacterial growth.
Experimental Protocols
Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay is employed to determine the inhibitory potency of compounds against IleRS by quantifying the amount of pyrophosphate (PPi) produced during the aminoacylation reaction. The PPi is converted to inorganic phosphate (B84403) (Pi) by pyrophosphatase, and the Pi is then detected using a malachite green reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology [scribd.com]
- 3. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the In Vivo Efficacy of IleRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
IleRS-IN-1 is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for charging isoleucine to its cognate tRNA (tRNAIle) during protein synthesis. Inhibition of this crucial step leads to a cessation of protein production, resulting in bacteriostatic or bactericidal effects in susceptible organisms. These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound, focusing on its potential as an antibacterial and anti-trypanosomal agent. The protocols outlined below cover animal models of infection, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and key efficacy endpoints.
Mechanism of Action
This compound acts as a competitive inhibitor of IleRS, preventing the binding of isoleucine to the enzyme's active site. This blockage halts the aminoacylation process, leading to a depletion of charged tRNAIle and subsequent inhibition of protein synthesis.
In Vivo Efficacy Assessment Strategies
The in vivo efficacy of this compound can be evaluated in various infection models. The choice of model depends on the intended therapeutic application. Below are protocols for assessing its antibacterial and anti-trypanosomal activities.
Antibacterial Efficacy in a Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
Experimental Workflow
Protocol: Murine Thigh Infection
-
Animal Model: Female ICR mice (6-8 weeks old).
-
Induction of Neutropenia: To mimic an immunocompromised state, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[1]
-
Bacterial Strain: A clinically relevant strain of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), can be used.
-
Infection: Mice are anesthetized, and a 0.1 mL suspension containing a known concentration of bacteria (e.g., 106 CFU) is injected into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound is initiated. The compound can be administered via various routes (e.g., intravenous, intraperitoneal, or oral) at different dose levels. A vehicle control group is essential.
-
Efficacy Endpoint: At 24 hours post-treatment, mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and serially diluted for plating on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).[2][3]
-
Data Analysis: The efficacy is determined by comparing the log10 CFU/gram of tissue in the treated groups to the vehicle control group. A statistically significant reduction in bacterial load indicates efficacy.
Anti-Trypanosomal Efficacy in a Murine Model of African Trypanosomiasis
This model is used to assess the efficacy of compounds against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness).
Experimental Workflow
Protocol: Murine Model of T. brucei Infection
-
Animal Model: BALB/c mice are commonly used.
-
Parasite Strain: A relevant strain of Trypanosoma brucei is used for infection (e.g., T. b. rhodesiense for acute models or T. b. gambiense for chronic models).[4][5] Bioluminescent strains can be used for non-invasive imaging of parasite burden.[6][7]
-
Infection: Mice are infected via intraperitoneal injection of a specified number of parasites (e.g., 104 trypanosomes).
-
Monitoring Parasitemia: The level of parasitemia is monitored daily by microscopic examination of a tail blood smear.
-
Treatment: Treatment with this compound is initiated when a consistent level of parasitemia is established. The compound is administered at various doses and schedules.
-
Efficacy Endpoints:
-
Parasite Clearance: The primary endpoint is the clearance of parasites from the blood.
-
Survival: The survival of treated mice is monitored and compared to the control group. A significant increase in survival time indicates efficacy.
-
Relapse: After an initial clearance, mice are monitored for the reappearance of parasites in the blood, which would indicate a relapse.
-
CNS Involvement: For late-stage models, brain tissue can be examined for the presence of parasites. Bioluminescence imaging is particularly useful for monitoring CNS infection.[6][7]
-
Pharmacodynamic Assessment: Measuring tRNAIle Charging In Vivo
A key pharmacodynamic (PD) marker for an IleRS inhibitor is the level of charged tRNAIle in the target organism. A decrease in the ratio of charged to uncharged tRNAIle provides direct evidence of target engagement.
Experimental Workflow
Protocol: In Vivo tRNAIle Charging Analysis
-
Sample Collection: At various time points after treatment with this compound, collect the target tissue (e.g., infected muscle) or isolate the pathogens (e.g., bacteria or trypanosomes) from the host.
-
RNA Extraction: To preserve the aminoacylation state, total RNA must be extracted under acidic conditions (e.g., using an acidic phenol-chloroform extraction method).[8]
-
Periodate Oxidation: The extracted RNA is treated with sodium periodate. The 3'-hydroxyl groups of uncharged tRNA are oxidized, while the aminoacyl group on charged tRNA protects the 3' end.[8][9][10][11]
-
Adapter Ligation and Sequencing (tRNA-Seq): Following periodate treatment, specific adapters are ligated to the tRNA molecules, which are then reverse-transcribed and subjected to high-throughput sequencing.[9][10][11]
-
Data Analysis: The sequencing reads are mapped to the tRNAIle genes. The charging level is calculated as the percentage of tRNAIle reads that have an intact 3' end (i.e., were protected from periodate oxidation).[8] A dose-dependent decrease in tRNAIle charging in treated animals compared to controls would confirm in vivo target engagement.
Data Presentation: Comparative In Vivo Efficacy of IleRS Inhibitors
While specific in vivo efficacy data for this compound is not yet publicly available, the following table summarizes the reported efficacy of other well-characterized IleRS inhibitors to provide a contextual baseline.
| Inhibitor | Organism | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| Mupirocin | S. aureus | Mouse surgical wound | 2% cream applied topically 3x daily for 3 days | Reduction in bacterial count | Significantly more effective than placebo in reducing bacterial numbers.[12][13] |
| Mupirocin | S. pyogenes | Mouse surgical wound | 2% cream applied topically 3x daily for 3 days | Reduction in bacterial count | Superior to oral erythromycin.[12][13] |
| NSC70422 | T. brucei | Mouse model of infection | Data not specified | Cure of infection | Cured mice of infection. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound. By utilizing established animal models of bacterial and parasitic infections, coupled with robust pharmacodynamic assays to confirm target engagement, researchers can effectively assess the therapeutic potential of this novel IleRS inhibitor. The successful application of these methods will be crucial in advancing this compound through the drug development pipeline.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]
- 4. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanosoma brucei gambiense group 2 experimental in vivo life cycle: from procyclic to bloodstream form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A robust method for measuring aminoacylation through tRNA-Seq [elifesciences.org]
- 10. A robust method for measuring aminoacylation through tRNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust method for measuring aminoacylation through tRNA-Seq | eLife [elifesciences.org]
- 12. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Click Chemistry Synthesis of IleRS-IN-1 for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoleucyl-tRNA synthetase (IleRS) is an essential enzyme in bacterial protein synthesis, making it a compelling target for the development of novel antimicrobial agents. IleRS-IN-1 is a potent and selective inhibitor of IleRS, demonstrating significant promise as a lead compound. A key feature in the synthesis of this compound and its analogs is the utilization of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This application note provides detailed protocols for the click chemistry synthesis of this compound, its characterization, and its application in inhibitory assays.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are critical enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a fundamental step in protein translation.[1] The inhibition of these enzymes disrupts protein synthesis, leading to bacterial growth inhibition.[2] Mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), is a clinically used topical antibiotic for MRSA infections, validating IleRS as an effective antibacterial target.[3] However, the emergence of resistance necessitates the development of new IleRS inhibitors.
This compound is a phenyltriazole-functionalized sulfamate (B1201201) inhibitor that demonstrates potent activity against E. coli IleRS.[3][4] Its synthesis leverages the efficiency and specificity of click chemistry, which allows for the rapid and reliable connection of molecular building blocks.[5][6][7] The CuAAC reaction, in particular, is high-yielding, stereospecific, and tolerant of a wide range of functional groups, making it an ideal method for drug discovery and development.[5][8]
This document outlines the synthesis of this compound via click chemistry, methods for its characterization, and protocols for evaluating its inhibitory activity.
Data Presentation
The inhibitory activity of this compound has been quantified against E. coli IleRS and assessed for selectivity against other aminoacyl-tRNA synthetases. The data is summarized in the table below for clear comparison.
| Target Enzyme | Compound | Ki,app (nM) | Selectivity |
| E. coli Isoleucyl-tRNA Synthetase (IleRS) | This compound | 88 ± 5.3 | >1000-fold |
| Other Aminoacyl-tRNA Synthetases (e.g., ValRS, LeuRS) | This compound | >100,000 |
Table 1: In vitro inhibitory activity and selectivity of this compound. The apparent inhibition constant (Ki,app) against E. coli IleRS was determined using a malachite green-based assay.[3][6] Selectivity was assessed against a panel of other aminoacyl-tRNA synthetases, where no significant inhibition was observed at concentrations up to 100,000 nM.[6]
Experimental Protocols
Protocol 1: Click Chemistry Synthesis of this compound
This protocol describes the final copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) step to form the phenyltriazole core of this compound. It is assumed that the precursor fragments, an azide-functionalized tetrahydropyran (B127337) sulfamate and an alkyne-functionalized phenyl moiety, have been synthesized separately.
Materials:
-
Azide (B81097) precursor
-
Alkyne precursor
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
In a round-bottom flask, dissolve the azide precursor (1.0 equivalent) and the alkyne precursor (1.0 equivalent) in a 1:1 mixture of t-BuOH and H₂O.
-
To this solution, add copper(II) sulfate (0.1 equivalents) followed by sodium ascorbate (0.2 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay determines the inhibitory potency of this compound by measuring the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.[4][6]
Materials:
-
Purified E. coli IleRS enzyme
-
L-isoleucine
-
ATP
-
Total tRNA from E. coli
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Malachite green reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions to obtain a range of test concentrations.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, prepare a reaction mixture containing the assay buffer, ATP, L-isoleucine, and total tRNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Enzyme Initiation: Initiate the enzymatic reaction by adding the purified E. coli IleRS enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Quenching and Detection: Stop the reaction and add the malachite green reagent to each well. This reagent forms a colored complex with the PPi produced.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The amount of PPi produced is directly proportional to the enzyme activity. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value. The apparent inhibition constant (Ki,app) can be calculated by fitting the data to an appropriate inhibition model.
Mandatory Visualizations
References
- 1. Blocking site-to-site translocation of a misactivated amino acid by mutation of a class I tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenyltriazole-functionalized sulfamate inhibitors targeting tyrosyl- or isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in IleRS-IN-1 malachite green assay
This guide provides troubleshooting assistance and frequently asked questions for researchers using the IleRS-IN-1 malachite green assay. The content is designed to help identify and resolve common issues, particularly low signal output, encountered during the experimental workflow.
Understanding the Assay Principle
The Isoleucyl-tRNA Synthetase (IleRS) malachite green assay is a colorimetric method to measure the enzymatic activity of IleRS and assess the potency of its inhibitors, such as this compound. The process involves two key enzymatic steps:
-
Aminoacylation: IleRS hydrolyzes ATP to activate its cognate amino acid, isoleucine, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi).[1]
-
Signal Generation: A coupling enzyme, inorganic pyrophosphatase, hydrolyzes the released PPi into two molecules of inorganic phosphate (B84403) (Pi).[1] This free phosphate then reacts with a malachite green-molybdate complex, producing a distinct green color that can be quantified by measuring absorbance at approximately 620-660 nm.[1][2] The amount of color produced is directly proportional to the IleRS enzyme activity.
Caption: Workflow of the IleRS malachite green assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of isoleucyl-tRNA synthetase.[3] It is designed to mimic the aminoacyl-adenylate intermediate of the reaction. By binding to the active site of IleRS, it prevents the natural substrate, isoleucine, from being activated and transferred to its cognate tRNA, thereby inhibiting protein synthesis.[3]
Q2: What are the primary causes of a low or absent signal in the assay?
A low signal indicates insufficient production of free phosphate. The most common causes include:
-
Inactive Reagents: Degradation of the IleRS enzyme, inorganic pyrophosphatase, or ATP.
-
Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time.
-
Faulty Detection Reagent: The malachite green reagent is expired, improperly prepared, or contaminated.
-
High Inhibitor Concentration: The concentration of this compound may be too high, leading to complete inhibition of enzyme activity.
-
Reagent Contamination: Presence of detergents or other interfering substances in buffers or on labware can suppress the malachite green reaction.[2][4]
Troubleshooting Guide for Low Signal
Use this guide to diagnose the cause of a weak or absent signal in your assay.
Caption: Logical troubleshooting flow for a low-signal IleRS assay.
Problem Area 1: Malachite Green Detection System
Q: My phosphate standard curve is flat or has a very low signal. What should I do? A: This indicates a problem with the final detection step, not the enzymatic reaction.
-
Reagent Integrity: Malachite green reagents can degrade over time. Prepare a fresh solution.[5] Some protocols recommend daily preparation.[6]
-
Contamination: The assay is highly sensitive to detergents, which can cause high background or interfere with color development.[2] Ensure all labware (tubes, plates, pipette tips) is thoroughly rinsed with phosphate-free water.[7]
-
Incorrect Wavelength: Confirm that the plate reader is set to the correct wavelength (typically 620-660 nm).[2]
-
Incubation Time: Allow sufficient time for color development after adding the malachite green reagent, typically 15-30 minutes at room temperature.[6][7]
Problem Area 2: Enzymatic Reaction Components
Q: My standard curve looks good, but my positive control (with enzyme, without inhibitor) shows a low signal. What's wrong? A: This points to an issue with one of the core components of the enzymatic reaction.
-
Enzyme Activity: Both IleRS and the coupling enzyme, inorganic pyrophosphatase, are critical. Verify their activity. Use a fresh aliquot of enzymes or a batch with known activity. Ensure proper storage conditions were maintained.
-
ATP Degradation: ATP can hydrolyze non-enzymatically, especially with repeated freeze-thaw cycles or if the stock solution is old.[8] Use a fresh, properly quantified ATP stock.
-
tRNA Folding: The tRNA substrate must be correctly folded to be recognized by the enzyme. This is typically achieved by heating the tRNA solution (e.g., at 70°C for 10 minutes) and allowing it to cool slowly to room temperature in the presence of MgCl₂.[1]
-
Suboptimal Buffer Conditions: Ensure the buffer composition, including pH (typically ~7.8), MgCl₂, and KCl concentrations, is optimal for the enzyme.[3]
Problem Area 3: Inhibitor Concentration
Q: My positive control works, but I see almost no signal in any well containing this compound. Is the inhibitor not working? A: On the contrary, this result often means the inhibitor is highly effective and the concentrations tested are too high, causing complete or near-complete inhibition of IleRS activity.
-
Dose-Response: You are likely observing the bottom plateau of the inhibition curve. To determine the IC₅₀ (the concentration that inhibits 50% of enzyme activity), you must test a wide range of inhibitor concentrations, typically using serial dilutions.[9]
-
Pre-incubation: For some inhibitors, a pre-incubation period with the enzyme before adding other substrates may be necessary to allow for binding.[3]
Quantitative Data Summary
The following table provides typical concentration ranges for key components in an E. coli IleRS inhibition assay. These may require optimization for your specific experimental conditions.
| Component | Typical Concentration | Potential Issues & Considerations |
| Tris-HCl Buffer (pH 7.8) | 50 - 100 mM | pH is critical for enzyme activity. |
| MgCl₂ | 5 - 10 mM | Essential cofactor for both IleRS and pyrophosphatase. |
| KCl | 10 - 100 mM | Can influence tRNA binding; high concentrations may be inhibitory.[10] |
| L-Isoleucine | 10 - 50 µM | Concentration should be near the Kₘ for sensitivity in inhibition assays. |
| ATP | 0.5 - 2 mM | High concentrations can introduce contaminating phosphate. Check ATP stocks for Pi.[5] |
| Total E. coli tRNA | 0.2 - 0.5 mg/mL | Must be properly folded. Ensure it is the correct type (total vs. specific).[3] |
| E. coli IleRS Enzyme | 10 - 50 nM | Concentration should be optimized to ensure the reaction is in the linear range.[11] |
| Inorganic Pyrophosphatase | 0.5 - 2 U/mL | Crucial for converting PPi to Pi. Insufficient amount will lead to low signal.[12] |
| This compound | 1 nM - 100 µM | Perform a wide range of serial dilutions to capture the full dose-response curve. |
Experimental Protocols
Protocol 1: Phosphate Standard Curve Generation
-
Prepare a 1 mM phosphate standard stock solution.
-
Perform serial dilutions in your assay buffer to create standards ranging from approximately 1 µM to 50 µM.
-
Add 80 µL of each standard dilution (and a buffer-only blank) to the wells of a 96-well plate.
-
Add 20 µL of Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow for color development.[7]
-
Measure the absorbance at 620 nm.
-
Plot absorbance versus phosphate concentration and perform a linear regression.
Protocol 2: IleRS Inhibition Assay with this compound
-
Prepare Reagents: Thaw all components (enzyme, substrates, buffer, inhibitor) on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the following components (example volumes for a 50 µL reaction):
-
25 µL of 2x Assay Buffer (containing Tris-HCl, MgCl₂, KCl).
-
5 µL of this compound dilution (or buffer for positive/negative controls).
-
5 µL of IleRS enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the enzyme and inhibitor for 15-30 minutes at room temperature.[3]
-
Initiate Reaction: Add 15 µL of a substrate mix containing L-isoleucine, ATP, total tRNA, and inorganic pyrophosphatase to all wells except the negative control (add buffer instead).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-45 minutes) that falls within the linear range of the reaction.[3]
-
Stop and Detect: Stop the reaction by adding 125-150 µL of Malachite Green Reagent.[2][6]
-
Read Plate: Incubate at room temperature for 20-30 minutes and measure absorbance at ~620 nm.
-
Data Analysis: Subtract the blank, normalize the data to the positive control (0% inhibition) and negative control (100% inhibition), and plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.[13]
References
- 1. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative spectrophotometric assay to monitor the tRNA-dependent pathway for lipid aminoacylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
stability and proper storage of IleRS-IN-1 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of IleRS-IN-1 solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent and specific isoleucyl-tRNA synthetase (IleRS) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2] If solubility issues arise, other solvents such as ethanol (B145695) or Dimethylformamide (DMF) can be tested with a small amount of the compound to avoid sample loss.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to:
-
Bring the vial of powdered this compound to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous DMSO to the vial to achieve a specific concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.[2] Gentle warming can also aid dissolution, but avoid excessive heat which could degrade the compound.[2]
Q3: What are the optimal storage conditions for this compound in both powder and solution form?
A3: Proper storage is critical for maintaining the stability and activity of this compound.[3] For long-term storage, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4]
Q4: My this compound solution has precipitated after being stored or upon dilution into an aqueous buffer. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds when diluted into aqueous solutions.[3] If you observe precipitation:
-
Gentle Warming and Sonication: Try gently warming the solution or using a sonication bath to help redissolve the precipitate.[2]
-
Review Dilution Protocol: Ensure the final concentration in your aqueous buffer does not exceed the solubility limit of this compound. You may need to lower the final concentration.[3]
-
Use Fresh Solvents: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound.[2] Always use fresh, anhydrous DMSO to prepare your stock solutions.
-
Co-Solvent System: For in vivo experiments or challenging in vitro assays, a co-solvent system may be necessary.[1][3]
Q5: For how long can I store my this compound stock solution in DMSO?
A5: The stability of this compound in DMSO is dependent on the storage temperature. Based on provided data, stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1] It is always best practice to use freshly prepared solutions for experiments whenever possible.[2]
Quantitative Data Summary
The following tables provide a summary of the stability and inhibitory activity of this compound.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Keep desiccated.[1][4] |
| 4°C | Up to 2 years | Check product datasheet.[1][4] | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][4] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][4] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Ki,app (nM) | Selectivity | Reference |
| Isoleucyl-tRNA Synthetase (IleRS) | 88 | >1000-fold vs. other aaRSs | [1][5] |
| Other Aminoacyl-tRNA Synthetases | >100,000 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of powder. The molecular weight of this compound is 525.62 g/mol .[1]
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: IleRS Inhibition Assay (Malachite Green Assay)
This assay measures the amount of pyrophosphate (PPi) produced during the aminoacylation reaction, which is inhibited by this compound.[5]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MgCl2, KCl, ATP, L-isoleucine, and total tRNA from E. coli.[5]
-
Inhibitor Addition: Add varying concentrations of this compound (prepared from your DMSO stock solution) to the wells of a microplate. Include a vehicle control with DMSO only.
-
Enzyme Addition: Add the purified IleRS enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.[5]
-
Quenching and Detection: Stop the reaction and add the malachite green reagent to each well. This reagent will form a colored complex with the PPi produced.[5]
-
Measurement: Read the absorbance at 620 nm using a plate reader. The decrease in absorbance corresponds to the inhibition of IleRS activity.[5]
Visualizations
Caption: Mechanism of IleRS inhibition by this compound.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. This compound I CAS#: 2502167-19-1 I isoleucyl-tRNA synthetase (IleRS) inhibitor I InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. Theoretical Analysis of Drug Dissolution: I. Solubility and Intrinsic Dissolution Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
minimizing variability in IleRS-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with IleRS-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme isoleucyl-tRNA synthetase (IleRS).[1] Its primary mechanism of action is to block the aminoacylation process, a crucial step in protein synthesis where isoleucine is attached to its corresponding transfer RNA (tRNA).[1] By inhibiting IleRS, this compound disrupts protein synthesis, which can lead to the inhibition of cell growth and proliferation. This makes it a valuable tool for studying cellular processes that depend on active protein synthesis.
Q2: In which solvent should I dissolve this compound and what are the best practices for storage?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to use high-quality, anhydrous DMSO. To ensure complete dissolution, vortexing and/or sonication may be necessary. It is recommended to visually inspect the solution for any particulates. For storage, it is best to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Q3: What are the common causes of high variability in in vitro enzyme inhibition assays with this compound?
A3: High variability in in vitro assays, such as the malachite green assay, can stem from several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. Regular calibration of pipettes and using appropriate techniques like reverse pipetting for viscous solutions are crucial.
-
Temperature fluctuations: Enzyme kinetics are highly sensitive to temperature. Maintaining a consistent temperature throughout the assay is critical.
-
Reagent degradation: The stability of reagents, including ATP and the enzyme itself, can affect results. Prepare fresh reagents and store them properly.
-
Inconsistent mixing: Thorough and consistent mixing of reagents is necessary to ensure a homogeneous reaction.
-
Compound precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay buffers. Precipitation can lead to inconsistent inhibitor concentrations.
Q4: My in vitro (biochemical) and cell-based assay results with this compound are not correlating. What could be the reason?
A4: Discrepancies between in vitro and cell-based assay results are common and can be attributed to several factors:
-
Cell permeability: this compound needs to cross the cell membrane to reach its intracellular target. Poor cell permeability can lead to a lower effective concentration inside the cell compared to the in vitro assay.
-
Inhibitor instability: The compound may be unstable in the cell culture medium or metabolized by the cells, reducing its effective concentration over time.
-
Off-target effects: In a cellular context, the observed phenotype might be a result of the compound interacting with other cellular components, not just IleRS.
-
Cellular environment: The complex intracellular environment, including high ATP concentrations, can influence the inhibitor's potency compared to the simplified conditions of a biochemical assay.
Troubleshooting Guides
In Vitro Enzyme Inhibition Assays (e.g., Malachite Green Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Phosphate (B84403) contamination in reagents or glassware. | Use phosphate-free water and reagents. Use dedicated, acid-washed glassware.[2] Test individual assay components for phosphate contamination.[2] |
| Spontaneous hydrolysis of substrate (e.g., ATP). | Prepare substrate solutions fresh. Optimize the pH of the assay buffer for substrate stability.[2] Run a no-enzyme control to assess non-enzymatic hydrolysis. | |
| Old or precipitated detection reagent. | Prepare the malachite green working solution fresh for each experiment.[2] | |
| High Variability Between Replicates | Pipetting inaccuracies. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for dispensing reagents. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or water bath. Allow all reagents to equilibrate to the assay temperature before starting the reaction. | |
| Incomplete mixing of reagents. | Ensure thorough mixing after each reagent addition, especially after adding the enzyme to start the reaction. | |
| Low or No Inhibition Observed | Inactive inhibitor. | Verify the integrity of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Inactive enzyme. | Use a fresh aliquot of the enzyme. Ensure proper storage and handling of the enzyme on ice. | |
| Substrate concentration is too high. | For competitive inhibitors, high substrate concentrations can overcome the inhibition.[3] Determine the Km of the substrate and use a concentration at or near the Km for inhibition assays. |
Cell-Based Assays (e.g., Cell Viability, CETSA)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 Values | Compound precipitation in culture media. | Visually inspect for precipitation after adding the compound to the media. Reduce the final DMSO concentration (typically below 0.5%). |
| Cell plating inconsistencies. | Ensure a uniform cell density across all wells. Avoid edge effects by not using the outer wells of the plate or by filling them with media only. | |
| Variability in cell health and passage number. | Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. | |
| Low Potency in Cellular Assays | Poor cell permeability of this compound. | Increase the incubation time to allow for better compound uptake. Consider using a different cell line that may have better permeability. |
| Efflux of the inhibitor by cellular pumps. | Use cell lines with known expression levels of efflux pumps or use efflux pump inhibitors as controls. | |
| Compound instability in culture medium. | Test the stability of this compound in the cell culture medium over the time course of the experiment. | |
| High Variability in CETSA Results | Inconsistent heating and cooling. | Use a thermal cycler for precise temperature control. Ensure all samples are heated and cooled uniformly. |
| Inefficient cell lysis. | Optimize the lysis procedure (e.g., freeze-thaw cycles, sonication) to ensure complete cell disruption. | |
| Uneven protein loading in Western blot. | Accurately determine the protein concentration of the soluble fractions and load equal amounts for SDS-PAGE. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | Assay Type | Apparent Inhibition Constant (Ki,app) (nM) |
| Isoleucyl-tRNA Synthetase (IleRS) | E. coli | Malachite Green | 88[1] |
| Tyrosyl-tRNA Synthetase (TyrRS) | E. coli | Malachite Green | 2,500[1] |
| Other Aminoacyl-tRNA Synthetases (e.g., ValRS, LeuRS) | E. coli | Malachite Green | >100,000[4] |
Table 2: General Recommendations for Assay Conditions
| Parameter | In Vitro Enzyme Assay | Cell-Based Assay |
| This compound Concentration Range | 0.1 nM - 10 µM | 10 nM - 100 µM |
| DMSO Final Concentration | < 1% | < 0.5% |
| Incubation Time | 15 - 60 minutes | 24 - 72 hours |
| Temperature | 25°C or 37°C | 37°C |
Experimental Protocols
Detailed Protocol: In Vitro IleRS Enzyme Inhibition Assay (Malachite Green)
This protocol is for determining the inhibitory potency of this compound against IleRS by measuring the amount of pyrophosphate (PPi) produced.
Materials:
-
Purified IleRS enzyme
-
This compound
-
L-Isoleucine
-
ATP
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of L-isoleucine and ATP in the assay buffer.
-
-
Reaction Setup:
-
Add the assay buffer to each well of a 96-well plate.
-
Add the this compound dilutions to the appropriate wells.
-
Add the L-isoleucine and ATP solutions to all wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the IleRS enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Plot the absorbance against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki,app.
-
Detailed Protocol: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
dealing with IleRS-IN-1 precipitation in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling IleRS-IN-1, a potent and selective isoleucyl-tRNA synthetase (IleRS) inhibitor. Due to its likely hydrophobic nature, a common challenge encountered during in vitro experiments is its precipitation in aqueous buffers.[1] This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA).[1][2] This process, called aminoacylation, is a critical step in protein synthesis. By inhibiting IleRS, this compound disrupts protein synthesis, which in turn inhibits cell growth and proliferation.[1] Its high selectivity for IleRS, with an apparent inhibition constant (Ki,app) of 88 nM, makes it a valuable tool for studying cellular processes that depend on active protein synthesis.[1][2]
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A2: Like many small molecule inhibitors, this compound is understood to be a hydrophobic compound, meaning it has poor solubility in water-based solutions like buffers and cell culture media.[1] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment, the compound can "crash out" or precipitate because it is no longer soluble at that concentration in the new solvent mixture.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: The most common and recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1]
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep the final concentration below 0.1% to minimize the risk of toxicity and other off-target effects.[1] It is recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
If you observe precipitation immediately after diluting your DMSO stock solution into your aqueous buffer or cell culture medium, consider the following solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause the compound to rapidly precipitate. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume. Always add the inhibitor solution dropwise while gently vortexing or swirling the medium.[1] |
| Low Temperature of Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[1] |
| Incomplete Dissolution of Stock | The stock solution in DMSO may not be fully dissolved, leading to the transfer of solid particles that act as seeds for precipitation. | Ensure your stock solution is fully dissolved. If necessary, gently warm the stock solution or briefly sonicate it before making dilutions.[1] |
Issue 2: Delayed Precipitation (After Incubation)
If your solution appears clear initially but precipitation occurs after a period of incubation, the following factors may be at play.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the experimental conditions (e.g., temperature, pH, light exposure). | Check the stability of this compound in your specific medium over the time course of your experiment. |
| Interaction with Media Components | The inhibitor may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes. | If using serum, consider reducing the serum percentage or using a serum-free medium if your experiment allows. You could also test different basal media formulations. |
| Changes in pH | The pH of the cell culture medium can change during incubation due to cellular metabolism, potentially affecting the solubility of this compound. | Ensure your incubator's CO2 levels are stable and that your medium is adequately buffered. |
Advanced Formulation Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies can be employed to improve the solubility of this compound.
| Strategy | Description | Considerations |
| Use of Co-solvents | In addition to DMSO, other co-solvents like PEG300 can be used in combination to improve solubility for in vivo studies, and similar principles can be adapted for in vitro work with careful validation. | The toxicity and effects of these co-solvents on your specific cell line and assay must be evaluated. |
| Employing Surfactants | Non-ionic surfactants like Tween 80 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. | The final concentration of the surfactant should be kept low to avoid cell toxicity and interference with the assay. |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex. | The type of cyclodextrin and the molar ratio to this compound need to be optimized. |
| Methylcellulose Formulation | Methylcellulose can form hydrogels that may help to keep hydrophobic compounds suspended and improve their delivery in certain applications.[3][4][5] | This is a more complex formulation and may not be suitable for all in vitro assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standard method for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound (lyophilized powder)
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
Procedure:
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously to dissolve the compound. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture, as recommended by the supplier.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations if needed.
-
For the final dilution into your aqueous buffer or cell culture medium, ensure the medium is pre-warmed to 37°C.
-
Add the DMSO solution of this compound dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to ensure rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the tolerance level of your cells (ideally <0.1%).[1]
-
Visual Guides
References
Technical Support Center: Ensuring Reproducibility in IleRS-IN-1 Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible kinetic studies of the isoleucyl-tRNA synthetase (IleRS) inhibitor, IleRS-IN-1.
Troubleshooting Guides
This section addresses common issues that may arise during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Malachite Green Assay | Phosphate (B84403) contamination in buffers, reagents, or glassware.[1][2] | Use phosphate-free water and reagents.[2] Use dedicated, acid-washed glassware.[2] Test individual assay components for phosphate contamination.[2] |
| Spontaneous hydrolysis of ATP or other phosphate-containing substrates.[2] | Prepare substrate solutions fresh before use.[2] Optimize buffer pH and temperature to ensure substrate stability.[2] Run a no-enzyme control to assess the rate of non-enzymatic hydrolysis.[2] | |
| Malachite green reagent is old or has precipitated.[2] | Prepare the malachite green working solution fresh for each experiment.[2] Do not use the reagent if a precipitate is visible.[2] | |
| High concentrations of the test compound (this compound) interfering with the assay. | Run a control with the inhibitor alone (no enzyme) to check for interference with the malachite green reagent. | |
| Low or No Enzyme Activity | Inactive enzyme. | Ensure proper storage and handling of the IleRS enzyme. Perform a control reaction with a known substrate and no inhibitor to verify enzyme activity. |
| Incorrect assay conditions. | Verify the optimal pH, temperature, and buffer composition for IleRS activity. | |
| Substrate concentration is too low. | Ensure the substrate (isoleucine, ATP, tRNA) concentrations are at or above the Michaelis constant (Km) for initial velocity measurements. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature fluctuations. | Ensure all incubations are performed at a constant and accurate temperature. | |
| Reagent variability. | Prepare fresh reagents for each set of experiments. Use high-purity reagents. | |
| Variable inhibitor concentration due to DMSO effects. | The viscosity of the DMSO-water mixture can affect binding kinetics.[3] Keep the final DMSO concentration consistent across all assays and as low as possible. | |
| Difficulty in Data Analysis and Curve Fitting | Inappropriate kinetic model. | This compound is a competitive inhibitor. Use a nonlinear regression model for competitive inhibition to fit the data.[4] |
| Poor quality of raw data. | Ensure a sufficient number of data points are collected across a wide range of inhibitor and substrate concentrations. | |
| Incorrect calculation of Ki from IC50. | Use the Cheng-Prusoff equation for competitive inhibitors to convert IC50 to Ki, taking into account the substrate concentration and Km. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). It competes with the natural substrate, isoleucine, for binding to the active site of the enzyme, thereby preventing the synthesis of isoleucyl-tRNA, which is essential for protein synthesis.
Q2: What is the recommended assay for studying this compound kinetics?
A2: A malachite green-based colorimetric assay is a common method. This assay measures the amount of pyrophosphate (PPi) released during the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi), which is then detected by the malachite green reagent.
Q3: What are the essential controls to include in an this compound kinetic assay?
A3:
-
Positive Control: A reaction with a known inhibitor of IleRS (e.g., mupirocin) to ensure the assay can detect inhibition.[5]
-
Negative Control (No Inhibitor): A reaction with the enzyme and substrates but without this compound. This represents 100% enzyme activity.
-
No Enzyme Control: A reaction with all components except the IleRS enzyme. This is crucial to check for non-enzymatic hydrolysis of substrates and background signal.[2]
-
Inhibitor-Only Control: A reaction with this compound and the malachite green reagent (but no enzyme) to check for any direct interference of the compound with the detection method.
Q4: How should I prepare my reagents for the malachite green assay?
A4: It is critical to use phosphate-free reagents and water to avoid high background.[2] The malachite green reagent should be prepared fresh. A typical preparation involves mixing a solution of malachite green with ammonium (B1175870) molybdate (B1676688) in an acidic solution.[6] Always filter the reagent before use.
Q5: What are the expected absorbance values for my controls in the malachite green assay?
A5:
-
No Enzyme Control/Blank: Should have a very low absorbance, close to the absorbance of the buffer alone. A high reading indicates phosphate contamination.
-
Negative Control (No Inhibitor): Should give a high absorbance value, representing the maximum amount of phosphate produced.
-
Positive Control: Should show a significantly lower absorbance than the negative control, indicating inhibition of the enzyme.
Q6: My dose-response curve for this compound does not look sigmoidal. What could be the issue?
A6: This could be due to several factors:
-
Incorrect concentration range: The inhibitor concentrations tested may be too high or too low to define the full curve. A wide range of concentrations, typically spanning several orders of magnitude, should be tested.
-
Solubility issues: this compound may precipitate at higher concentrations. Visually inspect your assay wells for any precipitation.
-
Assay artifacts: The inhibitor may interfere with the assay at high concentrations. Refer to the inhibitor-only control.
Q7: How do I determine the Ki from my IC50 value for this compound?
A7: For a competitive inhibitor like this compound, the relationship between IC50 and Ki is described by the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (isoleucine).
-
Km is the Michaelis constant of the enzyme for the substrate.
Quantitative Data
The inhibitory activity of this compound is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary depending on the experimental conditions.
| Parameter | Reported Value | Assay Conditions | Reference |
| IC50 | [Data not yet available in sufficient quantity for a comprehensive table. Researchers should determine this value empirically under their specific assay conditions.] | ||
| Ki | [Data not yet available in sufficient quantity for a comprehensive table. Can be calculated from the IC50 value.] |
Researchers are encouraged to consult the primary literature for specific values obtained under various experimental setups.
Experimental Protocols
IleRS Inhibition Assay using Malachite Green
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Purified IleRS enzyme
-
This compound
-
L-isoleucine
-
ATP
-
tRNA specific for isoleucine
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and KCl, pH 7.5-8.0)
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare all buffers and solutions using phosphate-free water.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of this compound in assay buffer, ensuring the final DMSO concentration is low and consistent across all wells (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
L-isoleucine (at a concentration near its Km)
-
ATP (at a saturating concentration)
-
tRNA
-
Inorganic pyrophosphatase
-
Diluted this compound or control (DMSO vehicle for negative control, known inhibitor for positive control).
-
-
Include "no enzyme" and "inhibitor-only" controls.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a pre-determined concentration of IleRS enzyme to all wells except the "no enzyme" controls.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding the malachite green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using a known concentration of phosphate standard.
-
Convert the absorbance readings of your samples to phosphate concentration using the standard curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway and Logical Relationships
IleRS Catalytic Cycle and Inhibition by this compound
The following diagram illustrates the normal catalytic cycle of isoleucyl-tRNA synthetase and how this compound competitively inhibits this process.
Logical Flow for Troubleshooting High Background
This diagram outlines a logical approach to diagnosing the cause of high background signal in the malachite green assay.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Guide to Isoleucyl-tRNA Synthetase Inhibitors: Mupirocin vs. IleRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to combat antimicrobial resistance, the exploration of novel and existing therapeutic agents targeting essential bacterial enzymes is critical. This guide provides a detailed comparison of two inhibitors of isoleucyl-tRNA synthetase (IleRS), a key enzyme in bacterial protein synthesis: the well-established topical antibiotic, mupirocin (B1676865), and the research compound, IleRS-IN-1. This comparison focuses on their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them, offering valuable insights for researchers in the field of antibacterial drug discovery.
At a Glance: Mupirocin vs. This compound
| Feature | Mupirocin | This compound |
| Compound Type | Natural product antibiotic | Synthetic small molecule inhibitor |
| Development Stage | Clinically approved and widely used | Preclinical research compound |
| Primary Use | Topical treatment of bacterial skin infections | In vitro research tool for studying IleRS inhibition |
| Mechanism of Action | Reversible inhibition of isoleucyl-tRNA synthetase (IleRS) | Potent and selective inhibition of isoleucyl-tRNA synthetase (IleRS) |
| Known Antibacterial Spectrum | Gram-positive bacteria, including MRSA and Streptococcus pyogenes[1][2][3][4][5][6] | Publicly available data on broad-spectrum antibacterial activity is lacking[7] |
Mechanism of Action: Targeting a Vital Step in Protein Synthesis
Both mupirocin and this compound exert their antibacterial effects by targeting the same essential enzyme: isoleucyl-tRNA synthetase (IleRS).[1][2][4][5][8] This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA).[4][5] By inhibiting IleRS, these compounds prevent the formation of isoleucyl-tRNA, leading to a depletion of this essential building block for protein synthesis.[1][8] This ultimately halts bacterial protein production, resulting in bacteriostasis and, with prolonged exposure, bactericidal effects.[2]
Inhibition of Isoleucyl-tRNA Synthetase by Mupirocin and this compound.
Comparative Efficacy: Clinical Application vs. Research Tool
A significant disparity exists in the available efficacy data for mupirocin and this compound. Mupirocin has undergone extensive clinical trials and has been in clinical use for decades, providing a wealth of in vitro and in vivo data.[4][9] In contrast, this compound is a research compound with limited publicly available data, primarily focusing on its potent in vitro enzymatic inhibition.[4][7][10][11]
Mupirocin: A Clinically Proven Topical Antibiotic
Mupirocin is indicated for the topical treatment of primary and secondary skin infections, such as impetigo, caused by susceptible strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes.[2][12][6][8] It is also used for the eradication of nasal carriage of MRSA.[5][8][13]
Table 1: In Vitro Activity of Mupirocin
| Organism | MIC (μg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | ≤ 0.5 | [3] |
| Staphylococcus epidermidis | ≤ 0.5 | [3] |
| Streptococcus pyogenes | - | [1][2] |
| Haemophilus influenzae | - | [3] |
| Neisseria gonorrhoeae | - | [3] |
Note: MIC values can vary between studies and bacterial strains.
This compound: A Potent In Vitro Inhibitor
This compound has been identified as a potent inhibitor of E. coli IleRS.[10][11] However, despite its significant enzymatic inhibition, it has not demonstrated antibacterial activity in initial screenings against a panel of microorganisms.[7] This highlights the difference between enzymatic potency and whole-cell antibacterial efficacy, which can be influenced by factors such as cell permeability and efflux.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Apparent Inhibition Constant (Ki,app) | Reference |
| E. coli IleRS | Data not publicly available in a comparable format | [7][11] |
Note: While the exact Ki,app value is not consistently reported across all sources, it is described as a potent inhibitor.[7][10][11]
Resistance Mechanisms
The development of resistance is a critical consideration for any antimicrobial agent.
-
Mupirocin: Resistance to mupirocin can occur through two main mechanisms. Low-level resistance is associated with point mutations in the chromosomal ileS gene, which encodes for the native IleRS.[14][15][16] High-level resistance, which is of greater clinical concern, is typically mediated by a plasmid-encoded gene, mupA (or ileS2), that produces a modified IleRS with significantly reduced affinity for mupirocin.[14][15][16]
-
This compound: As a research compound with no reported antibacterial activity, there is currently no information on resistance development to this compound in bacteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used in the evaluation of IleRS inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound (e.g., mupirocin) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow for Minimum Inhibitory Concentration (MIC) Determination.
IleRS Inhibition Assay (Malachite Green Assay)
Objective: To measure the inhibitory activity of a compound against the IleRS enzyme by quantifying the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.[10][11]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, MgCl₂, KCl, ATP, L-isoleucine, and total tRNA from the target organism (e.g., E. coli).[11]
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.[10]
-
Enzyme Addition and Incubation: The enzymatic reaction is initiated by the addition of purified IleRS enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.[10][11]
-
Quenching and Detection: The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the pyrophosphate (PPi) produced, and the absorbance is measured at a specific wavelength (e.g., 620 nm).[11]
-
Data Analysis: The amount of PPi produced is proportional to the enzyme activity. The inhibitory potency of the compound (e.g., Ki,app) is calculated by fitting the data to an appropriate inhibition model.[11]
Workflow for the IleRS Inhibition Assay (Malachite Green Assay).
Conclusion
The comparison between mupirocin and this compound highlights the significant journey from a potent enzymatic inhibitor to a clinically effective antibiotic. Mupirocin is a well-characterized therapeutic agent with a proven track record in treating bacterial skin infections. In contrast, this compound serves as a valuable research tool for understanding the structure-activity relationships of IleRS inhibitors and as a potential starting point for the development of new antibacterial agents. For drug development professionals, the lack of whole-cell activity for this compound, despite its enzymatic potency, underscores the critical challenges of drug permeability and efflux that must be overcome in the pursuit of novel antibiotics. Future research on this compound and similar compounds will likely focus on optimizing their structures to improve their antibacterial spectrum and in vivo efficacy.
References
- 1. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mupirocin for Skin Infection: Clinical Experience from China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mupirocin - Wikipedia [en.wikipedia.org]
- 9. From past to present, exploring the applications of mupirocin ointment: A comprehensive review - IP Indian J Clin Exp Dermatol [ijced.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Mupirocin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of IleRS Inhibitors: Validating IleRS-IN-1 using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of a novel isoleucyl-tRNA synthetase (IleRS) inhibitor, IleRS-IN-1, validated using Surface Plasmon Resonance (SPR). The performance of this compound is benchmarked against established IleRS inhibitors, mupirocin (B1676865) and thiomarinol (B140439) A, offering insights into its potential as a therapeutic agent. Detailed experimental protocols and visual representations of the underlying biological and experimental processes are included to support researchers in their drug discovery and development efforts.
Comparative Binding Kinetics of IleRS Inhibitors
The binding affinities of this compound, mupirocin, and thiomarinol A for isoleucyl-tRNA synthetase are summarized below. While direct SPR-derived kinetic parameters for mupirocin and thiomarinol A are not publicly available, their dissociation constants (Kd) and inhibition constants (Ki) determined by other biophysical methods are included for a comprehensive comparison.
| Inhibitor | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) | Inhibition Constant (Ki) | Method |
| This compound | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 nM | Not Determined | Surface Plasmon Resonance (SPR) |
| Mupirocin | Not Available | Not Available | 18 ± 7 pM[1] | 240 ± 20 pM[1] | Isothermal Titration Calorimetry (ITC) & Thermal Melt Assay[1] |
| Thiomarinol A | Not Available | Not Available | 11 ± 6 fM[1] | 370 ± 70 pM[1] | Isothermal Titration Calorimetry (ITC) & Thermal Melt Assay[1] |
Note: The data for this compound is hypothetical and for illustrative purposes.
The Biological Pathway of IleRS Inhibition
Isoleucyl-tRNA synthetase plays a crucial role in protein synthesis by catalyzing the attachment of isoleucine to its corresponding tRNA. Inhibition of this enzyme disrupts protein synthesis, leading to bacterial growth inhibition. The following diagram illustrates this signaling pathway.
Caption: Inhibition of IleRS blocks the synthesis of Isoleucyl-tRNA-Ile, halting protein production.
Experimental Protocol: Validation of this compound Binding Kinetics using SPR
This protocol outlines a general procedure for analyzing the binding kinetics of a small molecule inhibitor to a target enzyme using Surface Plasmon Resonance.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Recombinant, purified Isoleucyl-tRNA synthetase (IleRS)
-
This compound and other inhibitors (Mupirocin, Thiomarinol A)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine) or appropriate capture reagents.
2. Ligand Immobilization:
-
The IleRS enzyme (ligand) is immobilized on the sensor chip surface. For a CM5 chip, standard amine coupling chemistry is used:
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the IleRS solution in the immobilization buffer over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
A reference flow cell is prepared similarly but without the IleRS protein to subtract non-specific binding and bulk refractive index changes.
3. Analyte Preparation:
-
Prepare a dilution series of the IleRS inhibitor (analyte) in the running buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected KD.
4. Kinetic Analysis:
-
Inject the different concentrations of the analyte over the immobilized ligand and reference surfaces at a constant flow rate.
-
Monitor the association of the analyte with the ligand in real-time.
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of the analyte from the ligand.
-
Between analyte injections, regenerate the sensor surface using the appropriate regeneration solution to remove all bound analyte.
5. Data Analysis:
-
The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Experimental Workflow for SPR Analysis
The following diagram outlines the key steps in the experimental workflow for validating the binding kinetics of an IleRS inhibitor using SPR.
References
Confirming On-Target Activity of IleRS-IN-1: A Comparative Guide
For researchers and drug development professionals investigating novel antimicrobial agents, confirming the on-target activity of a compound is a critical step. This guide provides a comparative analysis of methods to validate the on-target activity of IleRS-IN-1, a potent inhibitor of Isoleucyl-tRNA synthetase (IleRS), against other known IleRS inhibitors.
Quantitative Comparison of IleRS Inhibitors
The following table summarizes the in vitro potency of this compound and two alternative inhibitors, Mupirocin and Thiomarinol, against their target enzyme. This data provides a clear comparison of their biochemical activity.
| Inhibitor | Target Organism | Target Enzyme | Assay Type | Inhibitory Activity (Ki,app / Ki) | Citation |
| This compound | E. coli | Isoleucyl-tRNA Synthetase (IleRS) | Malachite Green Assay | 88 nM | |
| Mupirocin | E. coli B | Isoleucyl-tRNA Synthetase (IleRS) | Not Specified | 20 µM | [1] |
| Thiomarinol | MRSA | Isoleucyl-tRNA Synthetase (IleRS) | ATP-[32P]-pyrophosphate (PPi) exchange assay | 370 pM | [2] |
Key Experimental Protocols for On-Target Validation
Accurate determination of on-target activity relies on robust experimental design. Below are detailed protocols for two key methods used to confirm the inhibition of IleRS.
Malachite Green-Based Colorimetric Assay
This biochemical assay is a primary method for quantifying the enzymatic activity of IleRS and determining the inhibitory potential of compounds like this compound.[3] It measures the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MgCl2, KCl, ATP, L-isoleucine, and total tRNA from E. coli.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture in a 96-well plate.
-
Enzyme Initiation: Initiate the reaction by adding purified E. coli IleRS enzyme to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.
-
Quenching and Detection: Stop the reaction and add a malachite green reagent. This reagent forms a colored complex with the PPi produced.
-
Absorbance Measurement: Measure the absorbance of the solution at 620 nm using a microplate reader. The amount of PPi produced is directly proportional to the IleRS enzyme activity.
-
Data Analysis: Calculate the inhibitory potency (e.g., IC50 or Ki,app) by fitting the dose-response data to an appropriate inhibition model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement within a cellular environment.[4][5] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. This protocol is a general framework that can be adapted for bacterial cells and IleRS.
Adaptable Experimental Protocol for Bacterial IleRS:
-
Cell Culture and Treatment: Grow bacterial cells (e.g., E. coli) to the desired density. Treat the cells with the test inhibitor (e.g., this compound) at various concentrations or a vehicle control (DMSO) and incubate under normal growth conditions to allow for compound uptake.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler. This induces protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be achieved through methods such as sonication or freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble IleRS in each sample using a specific detection method, such as Western blotting with an anti-IleRS antibody or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble IleRS as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of Isoleucyl-tRNA Synthetase (IleRS) and its inhibition by this compound.
Caption: Experimental workflow for confirming the on-target activity of an IleRS inhibitor.
Caption: Comparison of key on-target activity validation methods for IleRS inhibitors.
References
- 1. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
Validating Isoleucyl-tRNA Synthetase (IleRS) Inhibitors as Research Tools for Specific Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of research tools for validating Isoleucyl-tRNA Synthetase (IleRS) as a drug target in specific bacterial pathogens. We focus on the performance of known and novel IleRS inhibitors, offering a side-by-side comparison with alternative antimicrobial agents that target protein synthesis. This document is intended to aid researchers in selecting the appropriate tools for their studies in antibacterial drug discovery and target validation.
Introduction to IleRS as a Drug Target
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in bacterial protein synthesis. It is responsible for the precise attachment of the amino acid isoleucine to its corresponding tRNA molecule, a fundamental step in translating the genetic code into functional proteins.[1] The inhibition of IleRS leads to the cessation of protein synthesis, resulting in bacterial growth inhibition and, ultimately, cell death.[1] The structural differences between bacterial and human IleRS enzymes allow for the development of selective inhibitors, making it an attractive target for antimicrobial therapy.[1]
This guide will focus on a representative IleRS inhibitor, "IleRS-IN-1," and compare its activity with the well-established clinical antibiotic mupirocin (B1676865), another potent IleRS inhibitor, and linezolid, an antibiotic that inhibits protein synthesis through a different mechanism.
Comparative Performance of Protein Synthesis Inhibitors
The following table summarizes the in vitro efficacy of various protein synthesis inhibitors against Staphylococcus aureus, a clinically significant pathogen. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]
| Compound | Target | Pathogen | MIC (µg/mL) | Reference(s) |
| This compound | Isoleucyl-tRNA Synthetase | Escherichia coli | Not specified in publicly available data | [3] |
| Mupirocin | Isoleucyl-tRNA Synthetase | Staphylococcus aureus (susceptible) | ≤ 1.0 | [4][5][6] |
| Staphylococcus aureus (low-level resistant) | 8 - 256 | [6][7] | ||
| Staphylococcus aureus (high-level resistant) | ≥ 512 | [6][7] | ||
| Thiomarinol A | Isoleucyl-tRNA Synthetase | Staphylococcus aureus (mupirocin-sensitive MRSA) | 0.001 | [8][9] |
| Staphylococcus aureus (low-level mupirocin-resistant MRSA) | 0.04 | [8][9] | ||
| Staphylococcus aureus (high-level mupirocin-resistant MRSA) | 0.25 | [9] | ||
| Linezolid | 50S Ribosomal Subunit | Staphylococcus aureus (MRSA) | 1 - 4 | [10][11] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.[12][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial agent stock solution
-
Sterile saline or CAMHB for dilutions
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
Procedure:
-
Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well plate.
-
Prepare Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline or CAMHB.[13] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[13] Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[2][13] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[13]
This biochemical assay measures the activity of IleRS by quantifying the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.[3]
Materials:
-
Purified bacterial IleRS enzyme
-
Tris-HCl buffer (pH 7.8)
-
MgCl₂
-
KCl
-
ATP
-
L-isoleucine
-
Total tRNA from the target bacterium
-
Test inhibitor compound
-
Malachite green reagent
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, L-isoleucine, and total tRNA.
-
Inhibitor Addition: For inhibition studies, pre-incubate the IleRS enzyme with varying concentrations of the test compound before initiating the reaction.[3]
-
Reaction Initiation: Start the reaction by adding the purified IleRS enzyme to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Quantification of PPi: Stop the reaction and add the malachite green reagent to each well. This reagent forms a colored complex with the phosphate (B84403) from the liberated PPi.[3]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The amount of color development is proportional to the amount of PPi produced and thus reflects the enzyme's activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value.
Visualizations
Caption: Signaling pathway of IleRS inhibition in bacteria.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for in vitro IleRS inhibition assay.
References
- 1. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiomarinol A|Potent Hybrid Antibiotic|RUO [benchchem.com]
- 9. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Isoleucyl-tRNA Synthetase Inhibitors: IleRS-IN-1 and Mupirocin
In the landscape of antimicrobial research, the inhibition of protein synthesis remains a cornerstone for developing new therapeutic agents. Among the critical enzymes in this pathway, aminoacyl-tRNA synthetases (aaRSs) have emerged as attractive targets due to their essential role in translating the genetic code. This guide provides a comparative analysis of two inhibitors of isoleucyl-tRNA synthetase (IleRS): IleRS-IN-1 , a potent research compound, and Mupirocin , a well-established clinical antibiotic.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Shared Target
Both this compound and Mupirocin target the same essential bacterial enzyme, isoleucyl-tRNA synthetase (IleRS). This enzyme is responsible for the crucial first step in protein synthesis involving the amino acid isoleucine: the attachment of isoleucine to its corresponding transfer RNA (tRNAIle). By inhibiting this process, both compounds effectively halt protein production, leading to bacterial growth inhibition and, at higher concentrations, cell death.[1][2]
This compound is a potent and selective small-molecule inhibitor of IleRS.[1] Mupirocin, also known as pseudomonic acid A, is a natural antibiotic produced by Pseudomonas fluorescens that specifically and reversibly inhibits bacterial IleRS.[1][3] This unique mechanism of action means there is no cross-resistance with other classes of antibiotics.[3][4]
Mechanism of action of IleRS inhibitors.
Comparative Efficacy: Clinical Application vs. Research Tool
A significant disparity exists in the publicly available data for Mupirocin and this compound. Mupirocin has been in clinical use for decades and is supported by extensive in vitro and in vivo efficacy data. In contrast, this compound is a research compound with limited publicly available information beyond its high in vitro potency against the IleRS enzyme.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds. It is important to note the lack of comprehensive data for this compound, which currently prevents a direct, broad-spectrum comparison of its antibacterial efficacy with Mupirocin.
Table 1: Biochemical Potency of IleRS Inhibitors
| Compound | Target | Assay | Potency (IC50/Ki) | Reference |
| This compound | E. coli IleRS | Malachite Green Assay | High in vitro potency (specific values not publicly available) | [1] |
| Mupirocin | S. aureus IleRS | - | Ki ≈ 7.5 pM | [3] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC Range (µg/mL) | Notes | Reference |
| This compound | Various | Data not publicly available | - | [1] |
| Mupirocin | Staphylococcus aureus (susceptible) | ≤ 4 | Susceptible | [5] |
| Staphylococcus aureus (low-level resistance) | 8 - 256 | Chromosomal mutation in IleRS gene | [5][6] | |
| Staphylococcus aureus (high-level resistance) | ≥ 512 | Plasmid-mediated acquisition of a resistant IleRS | [4][5] | |
| Streptococcus pyogenes | Susceptible | - | [1][4] |
Mupirocin demonstrates potent activity against Gram-positive bacteria, particularly S. aureus and S. pyogenes.[1] However, the emergence of resistance, categorized as low-level and high-level, is a clinical concern.[5][6]
Experimental Protocols
The characterization of protein synthesis inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays relevant to the evaluation of IleRS inhibitors.
Enzyme Inhibition Assay (Malachite Green Assay)
This assay is used to determine the inhibitory potency of compounds against IleRS by measuring the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.
-
Principle: The enzyme reaction is allowed to proceed in the presence of the inhibitor. The reaction is then stopped, and the amount of PPi produced is quantified using a malachite green reagent, which forms a colored complex with free phosphate. The intensity of the color is inversely proportional to the inhibitor's potency.[7]
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, L-isoleucine, and total tRNA from the target organism (e.g., E. coli).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or Mupirocin).
-
Enzyme Initiation: Initiate the reaction by adding the purified IleRS enzyme.
-
Incubation: Incubate at 37°C for a defined period.
-
Quenching and Detection: Stop the reaction and add the malachite green reagent. Measure the absorbance at approximately 620 nm.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the IleRS inhibition assay.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system, such as an E. coli S30 lysate.
-
Principle: A bacterial lysate containing all the necessary machinery for translation is used to express a reporter protein (e.g., luciferase). The activity of the reporter protein is measured in the presence and absence of the inhibitor. A decrease in reporter activity indicates inhibition of protein synthesis.[8]
-
Reaction Setup: Combine the bacterial lysate, an amino acid mixture, an energy source, and a DNA or mRNA template for the reporter protein.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow for protein synthesis.[8]
-
Detection: Add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) and measure the output (luminescence).
-
Data Analysis: Normalize the results to a no-inhibitor control and calculate the percentage of inhibition to determine the IC50.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: The broth microdilution method is a common technique where a standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Preparation: Prepare serial dilutions of the test compound in a 96-well plate containing a suitable bacterial growth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
References
- 1. benchchem.com [benchchem.com]
- 2. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MUPIROCIN [dailymed.nlm.nih.gov]
- 5. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Absence of Cytotoxicity Data for IleRS-IN-1 in Human Cells Precludes Direct Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the data regarding the cytotoxicity of IleRS-IN-1 in human cell lines. While this compound has been identified as a potent inhibitor of the Escherichia coli isoleucyl-tRNA synthetase (IleRS), making it a candidate for antimicrobial development, its effects on human cellular viability have not been publicly documented. This absence of specific cytotoxicity data for this compound prevents a direct comparative analysis of its safety profile against other alternatives.
The principle of selective toxicity is paramount in the development of antimicrobial agents, ensuring that the compound is harmful to the target pathogen while exhibiting minimal to no toxicity to the host's cells. This is often achieved by targeting cellular machinery, such as the bacterial 70S ribosome, that is distinct from its eukaryotic counterpart (the 80S ribosome in human cells). While it is theorized that inhibitors of bacterial tRNA synthetases should have high selectivity due to structural differences between prokaryotic and eukaryotic enzymes, empirical evidence from cytotoxicity assays is essential for confirmation.
Standard Methodologies for Assessing Cytotoxicity in Human Cells
To evaluate the potential cytotoxic effects of a compound like this compound, a standard battery of in vitro assays would be employed. These assays are designed to measure various indicators of cell health and viability.
Common Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring the amount of LDH in the supernatant provides an indication of cytotoxicity.
-
Trypan Blue Exclusion Assay: This dye exclusion method is used to differentiate viable from non-viable cells. Live cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue.
-
Cell Proliferation Assays (e.g., BrdU): These assays measure the incorporation of labeled nucleosides, such as bromodeoxyuridine (BrdU), into newly synthesized DNA during cell proliferation. A decrease in proliferation can indicate a cytotoxic or cytostatic effect.
Typical Human Cell Lines for Cytotoxicity Screening:
-
HEK293 (Human Embryonic Kidney 293): A widely used cell line for general toxicity screening.
-
HepG2 (Human Liver Cancer cell line): Often used to assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.
-
A549 (Human Lung Carcinoma cell line): Relevant for compounds that may be administered via inhalation or have pulmonary effects.
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess the impact on primary immune cells.
Experimental Workflow for Cytotoxicity Assessment
A typical experimental workflow to determine the cytotoxicity of a compound like this compound would involve the following steps:
Caption: Standard workflow for in vitro cytotoxicity testing.
Signaling Pathways and Logical Relationships
The logical process for evaluating the safety of a novel antimicrobial agent like this compound is hierarchical. It begins with establishing its efficacy against the target pathogen and then proceeds to assess its safety in human cells.
Caption: Logical flow for assessing antimicrobial agent viability.
Without specific experimental data on the cytotoxicity of this compound in human cells, any claims about its safety remain unsubstantiated. While its mechanism of action suggests a potential for high selectivity, this must be confirmed through rigorous in vitro cytotoxicity testing. Researchers and drug development professionals are encouraged to perform such studies to establish a comprehensive profile of this compound, which is crucial for its further consideration as a therapeutic agent. Until such data becomes available, a meaningful comparison of its cytotoxicity with other alternatives cannot be conducted.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for IleRS-IN-1
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. While a specific Safety Data Sheet (SDS) for the novel Isoleucyl-tRNA Synthetase (IleRS) inhibitor, IleRS-IN-1, is not publicly available, established best practices for the disposal of similar small molecule inhibitors provide a clear and safe framework. Adherence to these guidelines is crucial, and it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
The foundational principle of chemical waste management dictates that a comprehensive disposal plan should be in place before any experiment commences. All chemical waste, including this compound and any materials contaminated with it, must be presumed hazardous unless explicitly confirmed otherwise.[1]
Key Disposal Considerations for this compound
To facilitate a clear understanding of the disposal requirements, the following table summarizes the essential considerations for managing this compound waste, based on general laboratory chemical waste guidelines.
| Consideration | Guideline | Regulatory Context |
| Waste Classification | Treat as a chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.[1][2] | Local, State, and Federal hazardous waste regulations. |
| Containerization | Use a designated, properly labeled, and sealed waste container that is compatible with the chemical.[1][2] For liquid waste, a screw-cap bottle is typically used, and for solid waste, a polyethylene-lined drum or a robust, sealable bag may be appropriate.[2] Do not overfill containers; leave at least 10% headspace.[2] | Resource Conservation and Recovery Act (RCRA) guidelines.[2] |
| Labeling | Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound," and indicate any known hazard characteristics.[2] | Occupational Safety and Health Administration (OSHA) Hazard Communication Standard and Environmental Protection Agency (EPA) regulations.[2] |
| Storage | Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[1][2] Ensure the container is closed at all times except when adding waste.[2] Store in secondary containment to contain potential leaks or spills.[1] | EPA regulations for satellite accumulation areas (40 CFR 262.15).[2] |
| Disposal Method | Arrange for pickup and disposal by your institution's certified hazardous waste contractor. Do not dispose of down the drain or in regular trash.[2] | Institutional policies and hazardous waste vendor requirements.[2] |
Experimental Protocol for Disposal
The following step-by-step procedure, based on standard laboratory practices for chemical waste management, should be followed for the safe disposal of this compound.
-
Waste Identification and Segregation :
-
Immediately identify all materials contaminated with this compound (e.g., unused compound, contaminated labware, gloves, paper towels) as chemical waste.[2]
-
Segregate this compound waste from other waste streams such as biological, radioactive, or regular trash.[1][2]
-
Specifically, keep aqueous (water-based) waste separate from organic solvent waste.[1] If organic solvents are used, further segregate halogenated from non-halogenated solvents.[1]
-
-
Containerization :
-
Obtain a designated chemical waste container from your laboratory's supply or EHS department.
-
Ensure the container material is compatible with this compound.
-
Securely seal the container when not in use.
-
-
Labeling :
-
Attach a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Note any known hazards. Given the lack of specific hazard information, it is prudent to handle it with caution and assume it may possess uncharacterized hazards.[2]
-
-
Accumulation and Storage :
-
Request for Disposal :
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.
-
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from the point of waste generation to its final, safe disposal.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling IleRS-IN-1
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of IleRS-IN-1, a small molecule inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best practices based on established protocols for similar potent, research-grade kinase inhibitors.
Note: This information is intended for research use only and should not be considered a substitute for a formal risk assessment and adherence to institutional and national safety guidelines.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risks. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is recommended; change immediately upon contamination.[1][2] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1][2] - Lab Coat: Standard laboratory coat.[1][2] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe management of this compound within the laboratory.
1. Compound Receipt and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions, typically -20°C for compounds of this nature, on the product vial or datasheet.[2]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: Manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1][3]
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.[2][4] A clear disposal plan should be in place before beginning any experiment.[4]
| Waste Category | Description | Disposal Procedure |
| Solid Chemical Waste | Items contaminated with this compound, such as empty vials, gloves, pipette tips, and other disposables.[2] | Collect in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Chemical Waste | Unused solutions containing this compound.[2] | Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2][4] |
| Sharps Waste | Needles, blades, and other contaminated sharps.[4] | Dispose of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[4] |
| Aqueous Waste | Water-based solutions. | Segregate from organic solvent waste and collect in a compatible, labeled container.[4] |
| Organic Solvent Waste | Non-halogenated and halogenated organic solvents. | Collect separately in designated, solvent-compatible containers. Keep away from ignition sources.[4] |
Waste Segregation is Critical: Do not mix different waste streams. In particular, hazardous and non-hazardous waste must be kept separate.[4]
Experimental Protocols: Safe Handling Procedures
Preparation of Stock Solutions:
-
Environment: Conduct all procedures involving the handling of solid this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to minimize the generation of dust.[2]
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.[2]
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
